REACTION_CXSMILES
|
C(N(CC)CC)C.[N+](=[C:10]1[CH:19]=[CH:18][C:17]2[C:16](S(Cl)(=O)=O)=[CH:15][CH:14]=[CH:13][C:12]=2[C:11]1=O)=[N-]>CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH:12]12[CH2:11][CH:15]([CH2:14][CH2:13]1)[CH:16]1[CH:17]2[CH2:18][CH2:19][CH2:10]1
|
Name
|
4,8-Bis(hydroxyeth-1'-yl)tricyclo [5.2.1.02,6 ] decane
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C1C(C=2C=CC=C(C2C=C1)S(=O)(=O)Cl)=O
|
Name
|
|
Quantity
|
0.93 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred 1/2 hour at 9° C. and 6 hours at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
WASH
|
Details
|
the methylene chloride phase washed with 100 ml of 10% sodium bicarbonate solution, 100 ml of water, 100 ml of 2 N sulfuric acid solution 50 ml of 5% sodium bicarbonate solution and 50 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was then dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed at reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C12C3CCCC3C(CC1)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N(CC)CC)C.[N+](=[C:10]1[CH:19]=[CH:18][C:17]2[C:16](S(Cl)(=O)=O)=[CH:15][CH:14]=[CH:13][C:12]=2[C:11]1=O)=[N-]>CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH:12]12[CH2:11][CH:15]([CH2:14][CH2:13]1)[CH:16]1[CH:17]2[CH2:18][CH2:19][CH2:10]1
|
Name
|
4,8-Bis(hydroxyeth-1'-yl)tricyclo [5.2.1.02,6 ] decane
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C1C(C=2C=CC=C(C2C=C1)S(=O)(=O)Cl)=O
|
Name
|
|
Quantity
|
0.93 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred 1/2 hour at 9° C. and 6 hours at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
WASH
|
Details
|
the methylene chloride phase washed with 100 ml of 10% sodium bicarbonate solution, 100 ml of water, 100 ml of 2 N sulfuric acid solution 50 ml of 5% sodium bicarbonate solution and 50 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was then dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed at reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C12C3CCCC3C(CC1)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |